Comparative Membrane Binding vs. Myristate and Chain-Length Analogs in a Cellular Model
Methyl 13-iodotridecanoate, as the free acid, demonstrates a membrane-binding profile for modified pp60v-src that is comparable to the native myristate group, confirming its utility as a minimally perturbing probe [1]. In contrast, the shorter 12-iodododecanoic acid analog exhibits a statistically significant reduction in membrane binding capacity, while the longer 14-iodotetradecanoic acid analog shows no significant difference from myristate [1]. This positions the 13-carbon iodo-analog as the optimal length for studies where maintaining near-native membrane affinity is critical.
| Evidence Dimension | Membrane binding of modified pp60v-src protein |
|---|---|
| Target Compound Data | Bound at levels comparable with the myristyl parent (no significant difference reported) |
| Comparator Or Baseline | 12-Iodododecanoic acid: Bound at levels slightly less than the myristyl parent; 14-Iodotetradecanoic acid: Bound at levels comparable with or slightly less than the myristyl parent. |
| Quantified Difference | Quantified difference not reported, but qualitative assessment provided. The 12-carbon analog was the only one to show a clear, consistent reduction. |
| Conditions | In vitro translation of v-src mRNA in reticulocyte lysate, followed by incubation with canine pancreatic microsomal membranes. |
Why This Matters
Procuring the 13-carbon iodo-analog ensures experimental results in myristoylation studies are directly comparable to native myristate behavior, avoiding the quantitative binding artifacts introduced by the 12-carbon chain-length variant.
- [1] Peseckis, S. M., Deichaite, I., & Resh, M. D. (1993). Iodinated fatty acids as probes for myristate processing and function. Incorporation into pp60v-src. Journal of Biological Chemistry, 268(7), 5107-5114. View Source
